molecular formula C7H14N2O B13486670 (3S)-3-amino-3-cyclopropyl-N-methylpropanamide

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide

Cat. No.: B13486670
M. Wt: 142.20 g/mol
InChI Key: CRFXEZPEWNVDCD-LURJTMIESA-N
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Description

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is an organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under specific conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-1-(cyclopropylamino)heptane-2,2-diol
  • (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides

Uniqueness

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopropyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3S)-3-amino-3-cyclopropyl-N-methylpropanamide

InChI

InChI=1S/C7H14N2O/c1-9-7(10)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

CRFXEZPEWNVDCD-LURJTMIESA-N

Isomeric SMILES

CNC(=O)C[C@@H](C1CC1)N

Canonical SMILES

CNC(=O)CC(C1CC1)N

Origin of Product

United States

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